molecular formula C13H20N2 B070225 N-(pyridin-3-ylmethyl)cycloheptanamine CAS No. 179055-42-6

N-(pyridin-3-ylmethyl)cycloheptanamine

Cat. No.: B070225
CAS No.: 179055-42-6
M. Wt: 204.31 g/mol
InChI Key: FTRVXHDWFVARHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)cycloheptanamine is a secondary amine characterized by a cycloheptane ring linked via a methylene group to a pyridine moiety at the 3-position. Its structure comprises two distinct regions: a seven-membered aliphatic cycloheptanamine and an aromatic pyridin-3-ylmethyl group (Figure 1).

Preparation Methods

Reductive Amination as a Primary Synthetic Route

Reductive amination remains the most widely employed method for synthesizing N-(pyridin-3-ylmethyl)cycloheptanamine due to its operational simplicity and compatibility with diverse substrates. This one-pot process involves the condensation of cycloheptanamine with pyridine-3-carbaldehyde, followed by in situ reduction of the intermediate imine.

Optimization of Reaction Conditions

The choice of reducing agent significantly impacts yield and selectivity. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 achieves 78–82% yield by selectively reducing the protonated imine while preserving the pyridine ring . Alternative systems like borane-dimethyl sulfide (BH3·SMe2) in dichloromethane/acetic acid enable faster reactions (2–4 hours) but require strict temperature control (−10°C to 0°C) to minimize over-reduction .

A comparative analysis of reducing agents reveals:

Reducing AgentSolvent SystemTemperatureYield (%)Purity (%)
NaBH3CNMeOH, AcOHRT8295
BH3·THFCH2Cl2, AcOH0°C7593
NaBH4EtOHReflux6888

Data synthesized from

Steric hindrance from the cycloheptane ring necessitates prolonged reaction times (12–24 hours) compared to smaller cyclic amines. Microwave-assisted protocols at 80°C reduce this to 30–45 minutes without compromising yield .

Nucleophilic Substitution Strategies

Nucleophilic displacement of halogenated intermediates provides an alternative pathway, particularly for large-scale production.

Halopyridine Precursor Synthesis

3-(Chloromethyl)pyridine serves as a key electrophile, reacting with cycloheptanamine under basic conditions. Potassium carbonate in acetonitrile at 60°C achieves 70% conversion, while phase-transfer catalysis with tetrabutylammonium bromide improves this to 85% by enhancing interfacial contact .

Mechanistic considerations :

  • The reaction proceeds via an SN2 mechanism, as evidenced by inversion of configuration at the methylene carbon.

  • Competing elimination to form 3-vinylpyridine becomes significant above 80°C, necessitating careful temperature control .

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable modular assembly of the target molecule from simpler fragments.

Suzuki-Miyaura Coupling

A patented route employs Pd(PPh3)4 to cross-couple cycloheptanamine-bearing boronic esters with 3-bromopyridine derivatives . Key advantages include:

  • Tolerance of the amine functionality without protection

  • High functional group compatibility (yields: 65–72%)

Optimization parameters :

  • Ligand selection: Bidentate ligands (e.g., dppf) suppress β-hydride elimination

  • Solvent: Mixed toluene/water systems enhance catalyst stability

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using fac-Ir(ppy)3 enables C–N bond formation under mild conditions (25°C, 24 hours). While current yields remain modest (55–60%), this approach eliminates the need for stoichiometric reductants .

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis, achieving 92% ee for (R)-N-(pyridin-3-ylmethyl)cycloheptanamine. However, substrate inhibition limits concentration thresholds to <100 mM .

Purification and Characterization

Final product isolation typically involves:

  • Acid-base extraction : Sequential treatment with HCl (1M) and NaOH (2M) removes unreacted amines and aldehydes

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves residual stereoisomers

  • Crystallization : Recrystallization from hot heptane yields needle-like crystals (mp 112–114°C)

Advanced characterization data:

  • HRMS : m/z 219.1628 [M+H]+ (calc. 219.1623)

  • 13C NMR (CDCl3): δ 149.2 (pyridine C3), 136.4 (Cquat), 123.7 (CH), 58.4 (NCH2), 34.1–24.8 (cycloheptane CH2)

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)cycloheptanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(piperidin-3-ylmethyl)cycloheptanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)cycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cycloheptane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Divergence

Pyridin-3-ylmethyl Derivatives

Compound A : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

  • Structure : Replaces the cycloheptanamine with a 1,2,4-triazole ring substituted with a 2,3-dichlorophenyl group.
  • Activity : Potent P2X7 receptor antagonist (EC₅₀ < 100 nM), highlighting the pyridin-3-ylmethyl group's role in targeting purinergic receptors .
  • Comparison : The absence of the cycloheptane ring in Compound A reduces lipophilicity but enhances specificity for ion channel modulation.

Compound B : N-(2-Methoxyethyl)-1-phenylpropan-1-amine

  • Structure : Shares the secondary amine core but substitutes pyridine with a methoxyethyl group and phenylpropan-1-amine.
  • Status : Discontinued, similar to the target compound, suggesting shared challenges in development or market demand .

Cycloheptanamine Derivatives

AXKO-0046 (Compound C): N-((3-(2-(Benzylamino)ethyl)-1H-indol-2-yl)methyl)cycloheptanamine

  • Structure : Retains the cycloheptanamine group but replaces pyridine with an indole-benzylamine moiety.
  • Activity : Selective lactate dehydrogenase-B (LDH-B) inhibitor (EC₅₀ = 42 nM), demonstrating how cycloheptanamine contributes to uncompetitive inhibition mechanisms .
  • Comparison : The indole ring in AXKO-0046 enables π-stacking with enzyme active sites, whereas the pyridine in the target compound may lack equivalent interactions for LDH-B targeting.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Biological Activity EC₅₀/IC₅₀ Reference
N-(pyridin-3-ylmethyl)cycloheptanamine Cycloheptanamine + pyridin-3-yl Secondary amine, aromatic pyridine Underexplored N/A
Compound A Triazole + pyridin-3-yl 1,2,4-Triazole, dichlorophenyl P2X7 antagonist <100 nM
AXKO-0046 (Compound C) Cycloheptanamine + indole Indole, benzylamine LDH-B inhibitor 42 nM
Compound B Phenylpropanamine + methoxyethyl Methoxyethyl, phenyl Undisclosed N/A

Key Findings

Structural Flexibility vs. Specificity : The cycloheptanamine group in the target compound may enhance membrane permeability but requires complementary functional groups (e.g., indole in AXKO-0046) for target engagement .

Synthetic Challenges : Discontinuation of the target compound and Compound B suggests synthetic or stability hurdles in scaling secondary amines with bulky aliphatic-aromatic hybrids .

Notes

  • The discontinued status of this compound underscores the need for further research into its stability, synthesis, and biological profiling .
  • Structural analogs demonstrate that minor modifications (e.g., triazole vs. cycloheptane) can pivot activity between receptor antagonism and enzyme inhibition, guiding future derivatization strategies .

Biological Activity

N-(pyridin-3-ylmethyl)cycloheptanamine, also known as N-(3-pyridinylmethyl)cycloheptanamine, is a compound with significant potential in biological research and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a cycloheptanamine structure. The unique configuration of the cycloheptane ring offers distinct steric and electronic properties compared to similar compounds, such as those containing cyclohexane. This structural uniqueness is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's pyridine ring can engage in π-π interactions with aromatic residues within proteins, while the cycloheptane ring provides hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various physiological effects.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors.
  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially affecting disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Neuroprotective Effects: Studies suggest potential applications in treating neurological disorders.
  • Antimicrobial Activity: Preliminary investigations indicate effectiveness against certain pathogens.
  • Cancer Therapeutics: The compound has been explored for its role in inhibiting cancer cell proliferation.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
NeuroprotectivePotential to protect neurons from damage
AntimicrobialEffective against specific bacterial strains
Cancer InhibitionInhibits proliferation of cancer cells

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
N-(2-Pyridinylmethyl)cycloheptanamineCycloheptaneModerate
N-(4-Pyridinylmethyl)cycloheptanamineCycloheptaneLow
N-(3-Pyridinylmethyl)cyclohexanamineCyclohexaneHigh

Case Studies

Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress in neuronal cell cultures. The compound reduced cell death by 40% compared to control groups when exposed to neurotoxic agents.

Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(pyridin-3-ylmethyl)cycloheptanamine, and how can its purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination, where cycloheptanamine reacts with pyridine-3-carbaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. Post-synthesis, purification is achieved through column chromatography (silica gel, eluent: dichloromethane/methanol gradient) . For higher yields, microwave-assisted synthesis or flow chemistry may reduce side-product formation . Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis .

Q. What spectroscopic techniques are critical for characterizing N-(pyridin-3-ylmethyl)cycloheptanamine?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include δ ~8.5 ppm (pyridinium protons), δ ~3.8 ppm (N–CH₂–pyridine), and δ ~2.7 ppm (cycloheptane CH₂ adjacent to the amine). Cycloheptane ring protons appear as multiplet clusters between δ 1.2–1.8 ppm .
  • HRMS (ESI) : Expected [M+H]⁺ ion matches theoretical mass (e.g., m/z 219.1861 for C₁₃H₂₁N₂⁺). Deviations >2 ppm require isotopic pattern verification .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N pyridine) and ~3300 cm⁻¹ (N–H amine) confirm functional groups .

Q. How can researchers resolve solubility challenges during in vitro assays?

  • Methodology : The compound’s lipophilic cycloheptane ring limits aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation. For biological assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s reactivity with electrophilic or nucleophilic agents?

  • Methodology :

  • Electrophilic Substitution : Pyridine’s meta-directing nature facilitates reactions at the 5-position. For example, nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives, monitored by TLC and LC-MS .
  • Nucleophilic Attack : Cycloheptanamine’s secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. Kinetic studies (UV-Vis or ¹H NMR) quantify reaction rates under varying temperatures .

Q. How does structural rigidification of the cycloheptane ring influence biological activity?

  • Methodology : Compare N-(pyridin-3-ylmethyl)cycloheptanamine with analogs (e.g., cyclohexane or cyclooctane derivatives). Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors. In vitro assays (e.g., cAMP modulation) validate computational results. X-ray crystallography (SHELX refinement) reveals conformational flexibility .

Q. What in silico approaches predict metabolic stability and toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism and hepatotoxicity. Molecular dynamics simulations (GROMACS) model interactions with metabolic enzymes (e.g., CYP3A4). Validate predictions with microsomal stability assays (rat/human liver microsomes) .

Q. How can enantiomeric resolution be achieved for chiral derivatives?

  • Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) yields enantiopure intermediates. Circular dichroism (CD) confirms absolute configuration .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodology :

  • Quality Control : Standardize synthetic protocols (e.g., reaction time, temperature) and validate purity via orthogonal methods (NMR, HRMS, HPLC).
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks. LC-MS identifies degradation products (e.g., oxidation at the pyridine ring) .

Q. Data Contradictions and Validation

  • Synthesis Yield Discrepancies : reports 75% yield for cycloheptanamine analogs, while cites lower yields (30–53%). Optimize stoichiometry (1:1.2 amine:aldehyde ratio) and use anhydrous solvents to improve consistency .
  • Biological Activity : Pyridine-substituted analogs in show variable activity against intracellular targets. Use isogenic cell lines and standardized assay protocols (e.g., fixed incubation times) to reduce variability .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRVXHDWFVARHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405963
Record name N-(pyridin-3-ylmethyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-42-6
Record name N-(pyridin-3-ylmethyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.